Tributyl(trifluoroethenyl)stannane
Overview
Description
Synthesis Analysis
Tributyl(3,3,3-trifluoro-1-propynyl)stannane is synthesized from 2-bromo-3,3,3-trifluoropropene in a straightforward one-step process. This efficient synthesis method enables the production of (tributylstannyl)trifluoromethyl-pyrazole, -triazole, and -isoxazole derivatives through 1,3-dipolar cycloaddition reactions with diazomethane, phenylazide, and acetonitrile oxide, respectively, yielding good results (Hanamoto, Hakoshima, & Egashira, 2004).
Molecular Structure Analysis
The molecular structure of tributyl(trifluoroethenyl)stannane and its derivatives plays a critical role in its reactivity and applications. While specific studies detailing the molecular structure analysis of this compound are not cited here, the general structure involves a tin atom bonded to three butyl groups and one trifluoroethenyl group, which significantly influences its chemical behavior and utility in organic synthesis.
Chemical Reactions and Properties
This compound demonstrates a broad range of chemical reactivities, including participation in highly diastereoselective hydrostannylation reactions of allyl and homoallyl alcohols, showcasing its utility in stereocontrolled synthetic processes. Such reactions yield gamma- and delta-stannylated alcohols with high diastereoselectivity, attributed to the conformational fixation of the intermediary beta-stannylalkyl radical by coordination to the hydroxy group to the Lewis acidic tin center (Miura, Wang, & Hosomi, 2005).
Scientific Research Applications
Synthesis of Trifluoromethylated Heterocyclic Compounds : Tributyl(3,3,3-trifluoro-1-propynyl)stannane was used for preparing trifluoromethylated heterocyclic compounds like pyrazole, triazole, and isoxazole. These compounds serve as useful building blocks for introducing functional groups such as aryl groups or iodine (Hanamoto, Hakoshima, & Egashira, 2004).
Selenostannylation of Arynes : Tributyl(phenylselanyl)stannane was effectively used to prepare tributyl[(phenylselanyl)aryl]stannanes, showcasing its role in the synthesis of complex organic compounds (Toledo et al., 2010).
As a Hydroxymethyl Anion Equivalent : Tributyl[(methoxymethoxy)methyl]stannane has been identified as a hydroxymethyl anion equivalent, useful in various organic syntheses (Danheiser et al., 2003).
In Palladium-Catalyzed Carbonylative Coupling : This compound has been used in palladium-catalyzed carbonylative cross-coupling reactions with aryl iodides, demonstrating its utility in complex organic synthesis processes (Hanamoto, Handa, & Mido, 2002).
Synthesis of β-(2,2-diethoxyethyl)-substituted (allyl)tributylstannane : This compound has been used in asymmetric allylation of butanal, showing its importance in stereoselective synthesis (Masyuk & Mineeva, 2016).
In Highly Diastereoselective Hydrostannylation : Tributyl(trifluoroethenyl)stannane derivatives have been used for the highly diastereoselective hydrostannylation of allyl and homoallyl alcohols, contributing to the field of stereochemistry (Miura, Wang, & Hosomi, 2005).
properties
IUPAC Name |
tributyl(1,2,2-trifluoroethenyl)stannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C2F3.Sn/c3*1-3-4-2;3-1-2(4)5;/h3*1,3-4H2,2H3;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGPFNBKVNMDLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C(=C(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27F3Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50451083 | |
Record name | Tributyl(trifluoroethenyl)stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50451083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tributyl(trifluoroethenyl)stannane | |
CAS RN |
1426-65-9 | |
Record name | Tributyl(trifluoroethenyl)stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50451083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tributyl(1,2,2-trifluoroethenyl)stannane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.